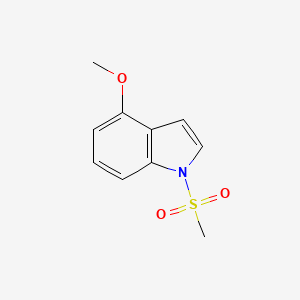

4-methoxy-1-(methylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

88131-67-3 |

|---|---|

Molecular Formula |

C10H11NO3S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

4-methoxy-1-methylsulfonylindole |

InChI |

InChI=1S/C10H11NO3S/c1-14-10-5-3-4-9-8(10)6-7-11(9)15(2,12)13/h3-7H,1-2H3 |

InChI Key |

XSADGTZEFMKWAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2S(=O)(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the assessment of the purity of 4-methoxy-1-(methylsulfonyl)-1H-indole and for monitoring the progress of its synthesis. This method offers high resolution and sensitivity, allowing for the separation, identification, and quantification of the target compound from impurities and starting materials.

A typical HPLC method for the analysis of this compound employs a reverse-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the composition of the mobile phase, typically a mixture of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), a gradient elution can be performed to achieve optimal separation of compounds with varying polarities.

Purity Assessment

For purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram displays a series of peaks, each corresponding to a different component in the sample. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic feature used for identification under a specific set of chromatographic conditions. The purity of the sample is determined by calculating the relative peak area of the main compound in relation to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates a high purity of the compound.

A representative HPLC method for the purity assessment of this compound is detailed in the interactive table below.

Table 1: HPLC Method for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Using this method, a hypothetical purity analysis of a synthesized batch of this compound could yield the results presented in the following interactive table.

Table 2: Representative Purity Analysis Data for this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 3.5 | 1500 | 0.5 | Impurity A |

| 2 | 8.2 | 295500 | 98.5 | This compound |

| 3 | 10.1 | 3000 | 1.0 | Impurity B |

Reaction Monitoring

HPLC is also a powerful tool for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC. By observing the decrease in the peak areas of the starting materials and the simultaneous increase in the peak area of the product, the reaction conversion and the formation of any byproducts can be effectively tracked. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.

The interactive table below illustrates a hypothetical time-course analysis of the synthesis of this compound, demonstrating the consumption of a starting material and the formation of the product.

Table 3: Illustrative Reaction Monitoring Data by HPLC

| Time (hours) | Starting Material Area % | Product Area % |

| 0 | 99.0 | 0.0 |

| 1 | 75.0 | 24.0 |

| 2 | 45.0 | 53.0 |

| 4 | 10.0 | 88.0 |

| 6 | < 1.0 | > 97.0 |

Pharmacological and Biological Research of Indole Derivatives with Methoxy and Sulfonyl Moieties

Anti-inflammatory Activity Research

Inflammation is a complex biological response implicated in numerous pathological conditions. Key enzymatic pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX), are central to the inflammatory cascade. Research has explored the potential of indole (B1671886) derivatives bearing methoxy (B1213986) and sulfonyl groups to inhibit these key enzymes and modulate inflammatory signaling pathways.

The cyclooxygenase (COX) enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammatory responses. japsonline.com The development of selective COX-2 inhibitors is a significant goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. japsonline.com

Studies have been conducted on various indole derivatives to assess their inhibitory potential against COX-1 and COX-2. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were synthesized and evaluated as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). japsonline.com In these analogs, the methyl group at the 2-position of indomethacin was replaced by a 4-methylsulfonyl phenyl moiety to enhance interaction with the COX-2 active site. japsonline.com

The in vitro assays revealed that these compounds generally exhibited weak selectivity for COX-1, with IC₅₀ values ranging from 8.1 to 11.8 µM. japsonline.com However, they demonstrated high selectivity against the COX-2 isozyme, with IC₅₀ values in the range of 0.11 to 0.2 µM, which is more potent than the reference drug indomethacin (IC₅₀ = 0.49 µM for COX-2). japsonline.com

Table 1: In Vitro COX-1 and COX-2 Inhibition by 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives japsonline.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| 4b (1-(4-chlorobenzyl) analog) | 11.8 | 0.11 |

| 4d (1-(4-methylbenzyl) analog) | 8.5 | 0.17 |

| 4f (1-(4-fluorobenzyl) analog) | 10.3 | 0.15 |

| Indomethacin (Reference) | 0.039 | 0.49 |

The selectivity of these compounds for COX-2 over COX-1 is a critical parameter for predicting a favorable gastrointestinal safety profile. The selectivity index (SI), calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, is used to quantify this preference. A higher SI value indicates greater selectivity for COX-2.

The synthesized 2-(4-(methylsulfonyl)phenyl)-indole derivatives showed high selectivity indices, ranging from 40.5 to 107.63, significantly greater than that of indomethacin (SI = 0.079). japsonline.com The compound with a chlorobenzyl substitution at the 1-position (Compound 4b) was found to be the most potent and selective inhibitor against COX-2, with an IC₅₀ of 0.11 µM and a selectivity index of 107.63. japsonline.com This high selectivity is attributed to the presence of the methylsulfonyl moiety, which enhances binding to the hydrophobic residues within the active site of the COX-2 enzyme. japsonline.com

Table 2: COX-2 Selectivity Index of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives japsonline.com

| Compound | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

|---|---|

| 4b (1-(4-chlorobenzyl) analog) | 107.63 |

| 4d (1-(4-methylbenzyl) analog) | 50.00 |

| 4f (1-(4-fluorobenzyl) analog) | 68.67 |

| Indomethacin (Reference) | 0.079 |

The lipoxygenase (LOX) enzymes catalyze the metabolism of arachidonic acid to leukotrienes, which are potent mediators of inflammation. nih.gov Therefore, inhibition of LOX is another important strategy for developing anti-inflammatory agents. Research into 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives has shown that these compounds can possess balanced inhibitory activity against both COX and LOX enzymes. nih.gov Structure-activity relationship (SAR) studies on this scaffold indicated that substitutions on the indole ring are crucial for activity. Specifically, replacing a bromine atom on the indole ring with a methoxy group was found to reduce the inhibitory potency against LOX by more than 100 times, highlighting the sensitive role that specific substituents and their positions play in modulating LOX inhibition. nih.gov

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, and cell survival. nih.govnih.gov The NF-κB signaling pathway is considered a key target for therapeutic intervention in chronic inflammatory diseases. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimeric product 3,3'-diindolylmethane (B526164) (DIM), have been shown to be effective modulators of NF-κB signaling. nih.govresearchgate.net These compounds can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription. nih.gov While specific studies on the NF-κB inhibitory activity of indole derivatives containing both methoxy and sulfonyl groups are limited, the known activity of the parent indole scaffold suggests that this is a plausible and important mechanism of action for their anti-inflammatory effects. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition Studies

Anticancer Activity Research

The indole scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets implicated in cancer progression. The addition of sulfonyl and methoxy groups can further enhance this activity. A library of indole-sulfonamide derivatives was investigated for cytotoxic activities against several human cancer cell lines, including cholangiocarcinoma (HuCCA-1), liver hepatocellular carcinoma (HepG2), lung carcinoma (A549), and T-cell acute lymphoblastic leukemia (MOLT-3). nih.govacs.org

The results indicated that many of these derivatives exhibit significant anticancer activity, particularly against the MOLT-3 cell line. nih.govacs.org For example, a bisindole derivative containing a hydroxyl group and a 4-nitro substituent showed potent activity against MOLT-3 cells with an IC₅₀ value of 2.04 µM. nih.govacs.org Another derivative with a 4-trifluoromethyl substituent was the most potent against the HepG2 cell line, with an IC₅₀ of 7.37 µM, which was 4.6 times more potent than the reference drug etoposide. nih.govacs.org

Furthermore, a separate series of novel indole-based sulfonohydrazides was screened against human breast cancer cell lines. nih.gov A compound featuring a 4-chloro-substituted benzenesulfonohydrazide (B1205821) moiety demonstrated promising inhibitory activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells, with IC₅₀ values of 13.2 µM and 8.2 µM, respectively. nih.gov This compound was found to be non-toxic to non-cancerous HEK 293 cells, indicating a degree of selectivity for cancer cells. nih.gov

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Indole-Sulfonyl Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Hydroxyl-bisindole with 4-NO₂ substituent | MOLT-3 (Leukemia) | 2.04 | nih.govacs.org |

| Hydroxyl-bisindole with 4-CF₃ substituent | HepG2 (Liver Cancer) | 7.37 | nih.govacs.org |

| Indole-sulfonohydrazide with 4-Cl substituent | MCF-7 (Breast Cancer) | 13.2 | nih.gov |

| Indole-sulfonohydrazide with 4-Cl substituent | MDA-MB-468 (Breast Cancer) | 8.2 | nih.gov |

| Etoposide (Reference) | HepG2 (Liver Cancer) | ~33.9 | nih.govacs.org |

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound “4-methoxy-1-(methylsulfonyl)-1H-indole” corresponding to the detailed pharmacological and biological outline provided in the request.

The search for information on this specific molecule's effects on cancer cell line proliferation, its mechanisms of action—including the induction of apoptosis, modulation of cell cycle regulators, inhibition of tubulin polymerization, targeting of anti-apoptotic proteins like Bcl-2 and Mcl-1, or inhibition of Lysine-Specific Demethylase 1 (LSD1)—yielded no results.

While extensive research exists for the broader class of indole derivatives, including those with methoxy and sulfonyl groups, the findings are related to other, structurally distinct molecules. Scientific integrity prohibits the extrapolation of data from one compound to another, as small changes in chemical structure can lead to vastly different biological activities.

Therefore, it is not possible to generate a scientifically accurate article on “this compound” that adheres to the requested structure and content inclusions. The required data on its pharmacological and biological properties does not appear to be present in the current body of scientific publications.

Table of Compounds Mentioned

Mechanisms of Action in Antineoplastic Effects

Estrogen Receptor Alpha (ERα) Inhibition

Estrogen Receptor Alpha (ERα) is a key target in the treatment of hormone-dependent cancers, particularly breast cancer. The development of antagonists for ERα is a major focus of anticancer drug discovery. While direct studies on this compound are not extensively documented in publicly available research, the broader class of indole-sulfonamide derivatives has been investigated for its potential to inhibit ERα.

Research has indicated that compounds incorporating both indole and sulfonamide moieties can act as inhibitors of ERα. nih.govresearchgate.net This inhibitory activity is crucial for their potential anticancer effects. For instance, a study on a series of 44 indole-sulfonamide derivatives highlighted their investigation for cytotoxic activities against various cancer cell lines, with some acting as inhibitors of biological targets like ERα. nih.gov

In a related study, a complex indole derivative, 3-{[2-chloro-1-(4-chlorobenzyl)-5-methoxy-6-methyl-1H-indol-3-yl]methylene}-5-hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one, which contains a methoxy group, was found to have a dominant inhibitory effect on cancer cell growth by antagonizing the growth-promoting effects of ERα, although its primary interaction was with Estrogen Receptor Beta (ERβ). nih.gov Furthermore, another methoxy-containing compound, 3-(adamantan-1-yl)-4-methoxy-N-(4-(trifluoromethyl) phenyl) aniline (B41778) (AMTA), demonstrated a superior binding affinity for ERα compared to the established modulator, tamoxifen. mdpi.com In silico studies of indole-chalcone derivatives have also suggested that certain compounds within this class can effectively fit into the active site of ERα, with some showing better docking scores than tamoxifen. jdigitaldiagnostics.com These findings collectively suggest that the indole scaffold, particularly when appropriately substituted with moieties like methoxy and sulfonyl groups, is a promising framework for the design of novel ERα inhibitors.

Epidermal Growth Factor Receptor (EGFR) and BRAFV600E Dual Inhibition

The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, particularly the BRAFV600E mutant, are critical targets in oncology, especially for non-small-cell lung cancer and melanoma. Dual inhibition of both EGFR and BRAF is a strategic approach to overcome drug resistance and improve therapeutic outcomes.

While specific research on this compound as a dual inhibitor is not available, the indole core is a well-established component in the design of kinase inhibitors. For example, hybrid molecules combining indole with other heterocyclic systems have been explored as potent EGFR inhibitors. A study on indole-oxadiazole coupled isoxazole (B147169) hybrids revealed compounds with significant in vitro inhibitory activity against EGFR tyrosine kinase, with some derivatives showing greater potency than the standard drug erlotinib. Similarly, novel benzofuran–indole hybrid derivatives have been identified as potent and selective EGFR inhibitors, with one compound, 8aa, showing significant inhibitory effects against the double mutant L858R/T790M EGFR, which is frequently observed in non-small-cell lung cancer. nih.gov

On the BRAF inhibition front, Indole-3-carbinol (I3C), a natural indole derivative, has been shown to inhibit the activity of oncogenic BRAF. nih.gov This suggests that the indole scaffold can be a valuable starting point for developing BRAF inhibitors. The collective evidence points to the potential of indole derivatives, including those with methoxy and sulfonyl groups, to be developed into single or dual inhibitors of EGFR and BRAF, although further specific studies are required to confirm this.

Antimicrobial Activity Research

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole derivatives, including those with sulfonyl and methoxy substitutions, have been a fertile ground for the discovery of new antibacterial and antifungal compounds.

Indole sulfonamides have demonstrated a broad spectrum of antibacterial activity. Studies have shown that these derivatives can be effective against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

In one study, a series of sulfonamide-based indole derivatives were screened against a panel of bacteria. The results indicated good activity against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). researchgate.net Another investigation into novel N-methylsulfonyl-indole derivatives, which are structurally related to this compound, revealed selective antibacterial activity against the Gram-negative bacteria Salmonella enterica and/or Escherichia coli. nih.gov

Furthermore, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and Bacillus subtilis. nih.govresearchgate.net The presence of different substituents on the indole ring, including methoxy groups, has been noted to influence the potency of these compounds.

| Compound Class | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Sulfonamide-based indole derivatives | Staphylococcus aureus | Good activity | researchgate.net |

| Sulfonamide-based indole derivatives | Klebsiella pneumoniae | Good activity | researchgate.net |

| N-methylsulfonylindole derivatives | Salmonella enterica | Selective activity | nih.gov |

| N-methylsulfonylindole derivatives | Escherichia coli | Selective activity | nih.gov |

| Indole-triazole/thiadiazole derivatives | Staphylococcus aureus (MRSA) | MIC: 3.125-50 µg/mL | nih.gov |

| Indole-triazole/thiadiazole derivatives | Bacillus subtilis | MIC: 3.125-50 µg/mL | nih.gov |

In addition to their antibacterial properties, indole derivatives with sulfonyl and methoxy groups have also been investigated for their antifungal potential. A study on indolenyl sulfonamides reported that these compounds exhibited good antifungal activity against a range of fungal pathogens, including Candida albicans. nih.gov

Another research effort focused on indole derivatives containing 1,2,4-triazole found that these compounds displayed excellent antifungal activity against Candida krusei and moderate activity against C. albicans. nih.gov The structure-activity relationship studies in this research highlighted that substitutions on the indole ring, potentially including methoxy groups, are important for the observed antifungal effects.

| Compound Class | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Indolenyl sulfonamides | Candida albicans | Good activity | nih.gov |

| Indole-triazole derivatives | Candida krusei | Excellent activity (MIC: 3.125 µg/mL for some derivatives) | nih.gov |

| Indole-triazole derivatives | Candida albicans | Moderate activity (MIC: 3.125 µg/mL for some derivatives) | nih.gov |

Antiviral Activity Research

The indole scaffold is a key component in several approved antiviral drugs and numerous compounds in clinical development, highlighting its importance in antiviral research. nih.gov Derivatives containing sulfonyl and methoxy groups have been explored for their activity against a variety of viruses.

Indolylarylsulfones, which feature the core structures of interest, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov This indicates that the sulfonyl group attached to the indole ring is a key pharmacophore for this antiviral activity.

A study on pyrazole (B372694) derivatives with a phenylsulfonyl group, structurally related to the target compound class, showed that these molecules could interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org Interestingly, the introduction of a p-methoxy substituent on the phenylsulfonyl moiety had a significant impact on the antiviral activity, sometimes reducing or eliminating potency against certain viruses while enabling activity against others like Bovine Viral Diarrhea Virus (BVDV). frontiersin.org

Furthermore, plant-derived indole alkaloids have demonstrated a wide range of antiviral activities against viruses such as influenza, Hepatitis C Virus (HCV), and HIV-1. nih.gov More specifically, 3-hydroxy-2-oxindole derivatives that include a sulfonamide group have shown promise as antiviral agents against plant viruses like potato virus Y (PVY). researchgate.net This body of research underscores the broad-spectrum antiviral potential of indole derivatives functionalized with sulfonyl and methoxy groups.

Antidiabetic Activity Research (e.g., α-glucosidase and α-amylase inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a well-established therapeutic strategy for managing type 2 diabetes. Indole derivatives have emerged as promising candidates in this area.

A significant study focused on indole-based sulfonamides demonstrated their potential as potent inhibitors of both α-glucosidase and α-amylase. Several synthesized analogues exhibited inhibitory potentials in the low micromolar range, far exceeding the potency of the standard drug, acarbose. researchgate.net For example, two of the most potent compounds in the series had IC50 values of 1.10 µM and 1.20 µM against α-glucosidase, and 0.40 µM and 0.70 µM against α-amylase, respectively. researchgate.net

In another study, thiazolidinone-based indole derivatives were also found to be effective dual inhibitors of these enzymes. nih.gov Some of the most active compounds from this series showed inhibitory activities several folds better than acarbose, with IC50 values as low as 1.50 µM for α-amylase and 2.40 µM for α-glucosidase. nih.gov These results strongly support the potential of indole derivatives, including those with sulfonyl and methoxy groups, as leads for the development of new antidiabetic agents.

| Compound Class | Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Indole-based sulfonamides (Analog 5) | α-glucosidase | 1.10 ± 0.10 | researchgate.net |

| Indole-based sulfonamides (Analog 5) | α-amylase | 0.40 ± 0.10 | researchgate.net |

| Indole-based sulfonamides (Analog 8) | α-glucosidase | 1.20 ± 0.10 | researchgate.net |

| Indole-based sulfonamides (Analog 8) | α-amylase | 0.70 ± 0.10 | researchgate.net |

| Thiazolidinone-based indoles (Analog 5) | α-glucosidase | 2.40 ± 0.10 | nih.gov |

| Thiazolidinone-based indoles (Analog 5) | α-amylase | 1.50 ± 0.05 | nih.gov |

| Acarbose (Standard) | α-glucosidase | 38.45 ± 0.10 / 11.70 ± 0.10 | researchgate.netnih.gov |

| Acarbose (Standard) | α-amylase | 1.70 ± 0.10 / 10.20 ± 0.10 | researchgate.netnih.gov |

Neuropharmacological Activity Research

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) represents a key therapeutic strategy in the management of Alzheimer's disease. While direct inhibitory data for this compound on these enzymes is not extensively documented in the available literature, research on structurally analogous 1-(phenylsulfonyl)-1H-indole derivatives provides significant insights into the potential of this chemical scaffold.

A study focused on multifunctional ligands for Alzheimer's disease designed and synthesized a series of compounds based on the 1-(phenylsulfonyl)-1H-indole framework. nih.gov Within this series, certain derivatives demonstrated potent inhibitory activity against both AChE and BuChE. For example, a hybrid molecule incorporating tacrine (B349632) linked to the 1-(phenylsulfonyl)-1H-indole core was found to be a potent reversible inhibitor of both enzymes, with IC50 values of 8 nM for AChE and 24 nM for BuChE. nih.gov Another derivative, which included a phenyl N-ethyl-N-methylcarbamate fragment derived from rivastigmine, acted as a selective, pseudo-irreversible inhibitor of BuChE with an IC50 of 455 nM. nih.gov

These findings underscore the potential of the 1-(sulfonyl)-1H-indole structure as a platform for developing potent cholinesterase inhibitors. The nature and position of substituents on the indole ring and the sulfonyl group are critical in determining the potency and selectivity of inhibition.

Table 1: Inhibitory Activity of Selected 1-(Phenylsulfonyl)-1H-indole Derivatives against Cholinesterases

| Compound Derivative | Target Enzyme | IC50 (nM) |

| Tacrine-indole hybrid | Acetylcholinesterase (AChE) | 8 |

| Butyrylcholinesterase (BuChE) | 24 | |

| Rivastigmine-indole hybrid | Butyrylcholinesterase (BuChE) | 455 |

Indole-based compounds are recognized for their neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory activities. nih.govmdpi.com For instance, certain indole-phenolic hybrids have been shown to protect neuronal cells from damage induced by oxidative stress and amyloid-beta toxicity. nih.gov While the neuroprotective potential of the specific compound this compound has not been detailed in the reviewed scientific literature, related organoselenium indole compounds have demonstrated the ability to protect dopaminergic neurons from oxidative stress by reducing reactive oxygen species and enhancing the glutathione (B108866) system. nih.gov

The anticonvulsant properties of various indole derivatives have been a subject of interest in medicinal chemistry. However, specific studies detailing the anticonvulsant effects of this compound in established preclinical models, such as the maximal electroshock (MES) or pentylenetetrazole (scMet) tests, are not prominently available in the current body of scientific literature. Research on other methoxy-substituted aromatic compounds, such as 4-methoxybenzanilides, has shown significant anticonvulsant activity in MES tests, suggesting that the methoxy group can contribute to this pharmacological effect. nih.gov

Antimalarial Activity Research (e.g., against Plasmodium falciparum)

The search for novel antimalarial agents has led to the investigation of a wide range of heterocyclic compounds, including indole derivatives. researchgate.net These compounds have been explored for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov Despite the broad interest in indoles as a source of antimalarial leads, specific data on the antiplasmodial activity and IC50 values of this compound against P. falciparum are not reported in the currently accessible scientific literature.

Antioxidant Activity Research (e.g., DPPH radical scavenging)

The antioxidant capacity of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. While indole derivatives, particularly those with hydroxyl or methoxy substituents, are known to possess antioxidant properties, specific quantitative data, such as the IC50 value for this compound in a DPPH assay, is not available in the reviewed literature. The presence of a methoxy group on the indole ring is generally associated with enhanced radical scavenging activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Sulfonamide-containing molecules are a well-established class of carbonic anhydrase inhibitors. nih.gov Although the this compound structure contains a sulfonyl moiety, which is a key pharmacophore for carbonic anhydrase inhibition, specific inhibitory data (such as Ki values) against various carbonic anhydrase isoforms for this particular compound are not reported in the available scientific literature.

Structure Activity Relationship Sar and Pharmacophore Analysis

Role of the 4-Methoxy Substituent on Biological Activity

The introduction of a methoxy (B1213986) group onto the indole (B1671886) ring is a common strategy to enhance the biological activity of these compounds. nih.gov Methoxy groups are known to increase the electron-donating nature of the aromatic system, which can influence the molecule's interaction with biological targets. researchgate.netnih.gov While direct comparative studies on the 4-methoxy-1-(methylsulfonyl)-1H-indole scaffold versus its non-methoxylated analog are not extensively documented in the reviewed literature, the general principles of methoxy substitution on indole rings suggest a significant impact on activity.

The presence of a methoxy group can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. researchgate.net For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitution was found to be crucial for their anticancer activity. researchgate.net Specifically, the position of the methoxy group can significantly alter the biological effect. In some series of compounds, a 4-methoxy substituent has been shown to be more potent than substitutions at other positions. researchgate.net It is plausible that the 4-methoxy group in this compound contributes to its biological profile by enhancing its binding to specific enzymatic pockets or by altering its metabolic stability.

Influence of the N-1 Methylsulfonyl Group on Pharmacological Profiles

The N-1 position of the indole ring is a critical site for substitution, and the introduction of a methylsulfonyl (-SO2CH3) group has been shown to impart specific pharmacological properties, particularly in the realm of anti-inflammatory agents. nih.gov This moiety is a key pharmacophore in several selective COX-2 inhibitors, such as celecoxib (B62257) and rofecoxib. nih.gov The sulfonamide or methylsulfonyl group can act as a zinc-binding group in metalloenzymes, a key interaction for the inhibitory activity of many drugs.

In a study of novel N-methylsulfonyl-indole derivatives, this group was incorporated to mimic the COX-2 pharmacophore of rofecoxib. nih.gov The presence of the N-1 methylsulfonyl group is believed to be a key determinant for the selective inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs as it reduces gastrointestinal side effects. nih.gov The N-arylsulfonyl indoles have also demonstrated notable inhibitory activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov

Impact of Substituents at Other Indole Ring Positions (e.g., C-2, C-3, C-5)

The biological activity of the this compound scaffold can be further modulated by the introduction of substituents at other positions on the indole ring, such as C-2, C-3, and C-5.

The C-3 position is a common site for modification. In a series of N-methylsulfonyl-indole derivatives, the attachment of various side chains at the C-3 position via a methylene (B1212753) bridge led to compounds with significant anti-inflammatory and antimicrobial activities. nih.gov For example, the introduction of thiosemicarbazide (B42300) and thiazolidinone moieties at this position resulted in potent dual COX-2/5-LOX inhibitors. nih.gov

Contribution of Attached Side Chains and Moieties to Activity

The attachment of various side chains and moieties to the core this compound structure is a key strategy for optimizing its biological activity. These appended groups can influence the compound's potency, selectivity, and pharmacokinetic properties.

A study on N-methylsulfonyl-indole derivatives demonstrated that the introduction of thiosemicarbazone and thiazolidinone moieties at the C-3 position yielded compounds with potent anti-inflammatory and antimicrobial activities. nih.gov The nature of the substituent on the terminal phenyl ring of the thiosemicarbazone side chain was found to significantly impact the activity.

For example, compounds with electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring of the thiosemicarbazone moiety exhibited varied potencies as anti-inflammatory agents. The following table summarizes the in vitro anti-inflammatory activity of some C-3 substituted N-methylsulfonyl-indole derivatives. nih.gov

| Compound | R | % Inhibition of Edema |

| 4a | -H | 65.45 ± 1.21 |

| 4b | 4-Cl | 70.15 ± 1.15 |

| 4c | 4-F | 68.75 ± 1.11 |

| 4d | 4-CH3 | 80.21 ± 1.14 |

| 4e | 4-OCH3 | 82.13 ± 1.17 |

| Indomethacin (B1671933) | 75.45 ± 1.13 |

Data from Philoppes et al., 2022. nih.gov

The data indicates that the presence of an electron-donating group like methoxy at the 4-position of the phenyl ring of the thiosemicarbazone side chain (compound 4e) resulted in the highest anti-inflammatory activity, even greater than the reference drug indomethacin. nih.gov

Furthermore, the conversion of these thiosemicarbazones into thiazolidinone derivatives also yielded potent compounds. The following table shows the anti-inflammatory activity of the corresponding thiazolidinone analogs. nih.gov

| Compound | R | % Inhibition of Edema |

| 5a | -H | 70.15 ± 1.15 |

| 5b | 4-Cl | 81.11 ± 1.16 |

| 5c | 4-F | 75.25 ± 1.13 |

| 5d | 4-CH3 | 83.15 ± 1.18 |

| 5e | 4-OCH3 | 78.45 ± 1.14 |

| Indomethacin | 75.45 ± 1.13 |

Data from Philoppes et al., 2022. nih.gov

Identification of Key Pharmacophore Features for Targeted Biological Actions

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features required for a molecule to interact with a specific biological target. For the this compound scaffold and its derivatives, several key pharmacophoric features can be identified based on their structure and observed biological activities, particularly as anti-inflammatory agents targeting COX enzymes.

A molecular modeling study of N-methylsulfonyl-indole derivatives identified several key interactions within the COX-2 active site. The essential pharmacophoric features include:

A hydrogen bond acceptor: The oxygen atoms of the N-1 methylsulfonyl group can act as hydrogen bond acceptors, forming interactions with key amino acid residues in the active site of COX-2, such as Arg513 and His90.

Aromatic/hydrophobic regions: The indole ring itself provides a crucial hydrophobic scaffold that can fit into the hydrophobic channel of the COX-2 enzyme.

Additional hydrogen bond donors/acceptors: The side chains attached at the C-3 position, such as the thiosemicarbazone or thiazolidinone moieties, introduce additional hydrogen bond donor and acceptor sites that can further anchor the molecule within the active site. For example, the N-H and C=S or C=O groups of these side chains can form hydrogen bonds with surrounding amino acid residues.

The molecular docking of a potent derivative (compound 5d from the thiazolidinone series) into the COX-2 active site revealed that the N-1 methylsulfonyl group occupies the selective pocket of the enzyme, a key feature for COX-2 selectivity. nih.gov The indole ring was positioned within the main channel, and the C-3 substituted thiazolidinone moiety extended towards the entrance of the active site, forming additional interactions. nih.gov

These observations suggest a pharmacophore model for this class of compounds as COX-2 inhibitors that includes a hydrophobic core (the indole ring), a hydrogen bond accepting group at the N-1 position (the methylsulfonyl group), and a region for further interactions at the C-3 position that can accommodate various side chains to enhance potency and selectivity.

Based on the comprehensive search, detailed computational and molecular modeling data specifically for the compound This compound is not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline requested, which includes specific details on:

Molecular Docking Studies: No specific studies detailing the interaction of this compound with COX-2, tubulin, or other receptors were found. Consequently, analysis of its binding site and key intermolecular interactions (hydrogen bonding, hydrophobic interactions) cannot be performed.

Quantum Chemical Calculations (DFT): There are no published studies on the optimized molecular geometry, electronic properties (HOMO-LUMO orbitals, band gap), or topological analyses (ELF, LOL, RDG) for this particular compound.

While general information exists for related indole derivatives and for the computational methods mentioned, applying that information to this compound would be speculative and violate the instructions to focus solely on the specified compound.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to create mathematical relationships between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are instrumental in drug design for predicting the activity of new compounds and optimizing existing ones. jocpr.comijpsr.com For indole (B1671886) derivatives, QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities, including antimicrobial and anti-inflammatory effects. ijpsr.comtandfonline.comresearchgate.net

In a typical QSAR study involving a series of indole derivatives, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties. researchgate.net Statistical methods, like Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. tandfonline.com

For 4-methoxy-1-(methylsulfonyl)-1H-indole, a QSAR model would involve calculating a range of descriptors. These could include quantum chemical descriptors derived from Density Functional Theory (DFT) calculations, as well as descriptors related to the molecule's 2D and 3D structure. tandfonline.com For instance, studies on other indole series have identified descriptors such as Geary autocorrelation (GATS8p), RDF descriptors (RDF045), and electrotopological state indices as being significant for predicting activity. tandfonline.com A robust QSAR model, indicated by high squared correlation coefficient (r²) and cross-validated squared correlation coefficient (q²) values, can provide valuable insights into the physicochemical features that govern the biological activity of this class of compounds. ijpsr.com

Below is an interactive table showcasing typical molecular descriptors that would be evaluated in a QSAR study of this compound.

| Descriptor Class | Descriptor Example | Typical Role in QSAR Models |

| Electronic | Dipole Moment | Influences polar interactions with biological targets. |

| Steric | Molecular Volume | Relates to the size and shape of the molecule, affecting binding pocket fit. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Hydrophobicity | LogP | Measures the lipophilicity, which affects membrane permeability and distribution. |

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Analysis

Computational, or in silico, ADME analysis is a critical component in modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. japsonline.comresearchgate.net This process helps to identify candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in clinical trials. nih.gov For indole derivatives, various computational models have been developed to predict key ADME parameters. japsonline.comnih.govresearchgate.net

The analysis for this compound would involve using specialized software and web tools (e.g., SwissADME, pkCSM) to calculate a profile of its ADME properties. researchgate.net Key predicted parameters include:

Absorption: Human Intestinal Absorption (HIA) is predicted to assess oral bioavailability. japsonline.com Parameters like Caco-2 cell permeability are also evaluated to simulate passage across the gut barrier. researchgate.net

Distribution: Predictions include Blood-Brain Barrier (BBB) penetration and plasma protein binding. japsonline.comresearchgate.net The volume of distribution (VDss) is another important parameter, indicating how widely a drug distributes throughout the body. researchgate.net

Metabolism: The potential for the compound to inhibit or be a substrate for cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is a key prediction, as this can indicate potential drug-drug interactions. japsonline.com

Excretion: While less commonly predicted with high accuracy, models can estimate clearance rates.

Compliance with drug-likeness rules, such as Lipinski's Rule of Five and Veber's rule, is also assessed to ensure the compound has physicochemical properties consistent with orally active drugs. researchgate.netnih.gov

The following interactive table summarizes key ADME parameters that would be computationally predicted for this compound.

| ADME Parameter | Predicted Property | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Indicates potential for good oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can enter the central nervous system. |

| Metabolism | CYP2D6 Inhibition | Assesses the risk of metabolic drug-drug interactions. |

| Lipophilicity | LogP | Affects absorption, distribution, and overall bioavailability. A modest LogP (0-3) is often desirable. researchgate.net |

| Drug-Likeness | Lipinski's Rule of Five Violations | A low number of violations (ideally zero) suggests good oral bioavailability. nih.gov |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds, and the associated energy differences between them. libretexts.orgchemistrysteps.com Understanding the conformational preferences and the energy landscape of a molecule like this compound is crucial, as the biologically active conformation is often one of the low-energy conformers. chemrxiv.org

The conformational landscape of this compound is primarily determined by the rotation around two key single bonds:

The N-S bond connecting the indole nitrogen to the sulfonyl group.

The S-C bond connecting the sulfonyl group to the methyl group.

Rotation around these bonds gives rise to different spatial arrangements of the methylsulfonyl group relative to the indole ring. The stability of these conformers is influenced by factors such as steric hindrance and electronic interactions. chemistrysteps.com Computational methods, such as quantum-chemical calculations, can be used to construct a potential energy surface (PES) or a conformational energy map. nih.gov This map plots the energy of the molecule as a function of the dihedral angles of the rotatable bonds, revealing the low-energy (stable) conformations and the energy barriers between them. nih.gov

The topology of this conformational potential energy landscape is dictated by both intramolecular interactions and interactions with the surrounding solvent molecules, which can modulate the relative stability of different conformers. chemrxiv.orgchemrxiv.org For instance, a planar and rigid conformation of a heterocyclic system attached to a core nucleus has been shown to favor biological activity in some cases, suggesting that conformational restriction can be a key design element. nih.gov By identifying the global minimum energy conformation and other low-energy accessible conformations, researchers can gain a better understanding of how this compound might interact with its biological target.

| Rotatable Bond | Key Dihedral Angle | Factors Influencing Conformation |

| Indole (N1) — Sulfonyl (S) | C2-N1-S-O | Steric repulsion between the sulfonyl oxygens and the indole ring; potential electronic interactions. |

| Sulfonyl (S) — Methyl (C) | N1-S-C-H | Torsional strain and steric interactions involving the methyl hydrogens. |

Future Directions and Therapeutic Potential in Indole Research

Rational Design of Novel Indole (B1671886) Derivatives with Enhanced Selectivity and Efficacy

The future of indole-based drug discovery lies in the move away from broad-spectrum activity towards the rational design of molecules with high selectivity and enhanced efficacy for specific biological targets. This approach minimizes off-target effects and improves the therapeutic index of drug candidates. A key strategy involves leveraging detailed knowledge of the target's three-dimensional structure to design indole derivatives that fit precisely into the binding site.

Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural modifications on the indole ring influence biological activity. For instance, in the development of anticancer agents, SAR studies have guided the synthesis of indole derivatives with improved potency. nih.govresearchgate.net By systematically altering substituents at various positions of the indole core, researchers can optimize interactions with key residues within the target protein, such as a kinase active site, leading to enhanced inhibitory activity. nih.govresearchgate.net

A prime example of rational design is the development of selective kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. semanticscholar.org The design of indole-based kinase inhibitors often involves creating molecules that can form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase, thereby blocking its activity. semanticscholar.orgresearchgate.net This structure-based approach has successfully led to the identification of potent and selective inhibitors for various kinases. nih.gov

Development of Multi-Targeted Agents Based on the Indole Scaffold

For complex, multifactorial diseases such as cancer and neurodegenerative disorders like Alzheimer's disease, the traditional "one-compound-one-target" approach is often insufficient. nih.gov Consequently, there is a growing interest in developing multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. acs.orgnih.gov The indole scaffold, with its structural versatility, is exceptionally well-suited for the design of such multi-targeted agents. mdpi.commdpi.com

In cancer therapy, the development of resistance to single-target agents is a major challenge. nih.gov Indole-based hybrid molecules that combine two or more pharmacophores into a single entity can overcome this by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and survival. nih.gov For example, researchers have designed indole derivatives that act as dual inhibitors of enzymes like EGFR and CDK-2 or the anti-apoptotic proteins Bcl-2 and Mcl-1, showing promising results in overcoming drug resistance. mdpi.com Another approach involves creating dual inhibitors of IDO1 and TDO, two enzymes involved in tryptophan metabolism that contribute to immunosuppression in the tumor microenvironment. bohrium.com

In the context of Alzheimer's disease, multi-target strategies aim to address the various pathological hallmarks of the disease, including cholinergic deficits, amyloid-beta (Aβ) aggregation, and oxidative stress. acs.orgnih.gov Novel indole derivatives have been synthesized to act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down key neurotransmitters. mdpi.comnih.govtandfonline.com Some of these compounds also possess antioxidant properties and the ability to inhibit Aβ aggregation, offering a multi-pronged therapeutic approach from a single molecule. acs.orgmdpi.com

Below is a table of representative multi-targeted indole derivatives and their activities.

| Compound ID | Target(s) | IC₅₀ Values | Disease Area |

| Compound 15 | EGFR / BRAFV600E | 32 nM (EGFR), 45 nM (BRAFV600E) | Cancer |

| Compound 16 | EGFR / CDK-2 | 34.1 nM (EGFR) | Cancer |

| Compound 23e | AChE / BuChE | 0.56 µM (AChE), 1.17 µM (BuChE) | Alzheimer's |

| Compound 28 | Bcl-2 / Mcl-1 | Kᵢ = 0.41 µM (Bcl-2), Kᵢ = 0.41 µM (Mcl-1) | Cancer |

| Compound 9o-1 | IDO1 / TDO | 1.17 µM (IDO1), 1.55 µM (TDO) | Cancer |

| RIV-IND Hybrid 5a3 | AChE / Aβ Aggregation | 10.9 µM (AChE), 55.5% inhibition (Aβ) | Alzheimer's |

Data sourced from multiple research findings. nih.govmdpi.commdpi.combohrium.com

Optimization Strategies for Lead Compounds in Pre-clinical Drug Discovery

Once a promising lead compound is identified, it undergoes a rigorous optimization process to improve its drug-like properties. This stage is critical for ensuring that the molecule has a suitable profile for preclinical and, eventually, clinical development. Key optimization goals include enhancing potency and selectivity while improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), and reducing toxicity. tandfonline.com

For indole derivatives, structural modifications are systematically made to fine-tune these properties. For example, researchers might introduce difluoromethylated groups to improve metabolic stability and pharmacokinetic profiles. nih.gov The addition or modification of specific functional groups can also enhance solubility and cell permeability, which are crucial for oral bioavailability. researchgate.net

The process often involves an iterative cycle of chemical synthesis and biological testing. Structure-activity relationship (SAR) studies are expanded to include structure-property relationships (SPR), which correlate molecular structure with pharmacokinetic parameters. This allows medicinal chemists to make informed decisions about which parts of the indole scaffold to modify to achieve the desired balance of efficacy and drug-like characteristics. acs.org

Application of Advanced Computational Tools in Indole Drug Design

Advanced computational tools have become indispensable in modern drug discovery, significantly accelerating the design and optimization of new therapeutic agents. nih.govjocpr.com These in silico methods are widely applied to indole research to predict how derivatives will interact with their biological targets, to screen large virtual libraries of compounds, and to forecast their ADME properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. thesciencein.org For indole derivatives, docking studies help to visualize binding modes within the active site of an enzyme, such as a kinase or cholinesterase, revealing key interactions like hydrogen bonds and hydrophobic contacts. mdpi.comresearchgate.net This information is invaluable for the rational design of new analogues with improved affinity and selectivity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. nih.govnih.gov QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. tandfonline.comnih.gov By analyzing a dataset of indole derivatives with known activities, QSAR can identify the key physicochemical properties (e.g., electronic and steric features) that govern their potency. nih.govtandfonline.com These models can then be used to predict the activity of newly designed, unsynthesized indole compounds, helping to prioritize which molecules to synthesize and test. nih.govnih.gov

Virtual screening allows researchers to rapidly screen vast libraries containing thousands or even millions of virtual compounds to identify those with a high probability of binding to a specific target. nih.govtandfonline.com Both ligand-based and structure-based virtual screening approaches are used to discover novel indole-based inhibitors for various targets, from viral proteases to enzymes implicated in cancer. nih.govnih.govfrontiersin.org This approach saves significant time and resources compared to traditional high-throughput screening of physical compounds. tandfonline.comnih.gov

Exploration of New Biological Targets for Indole Compounds

While indole derivatives have been extensively studied for their effects on well-established targets like kinases, tubulin, and G-protein coupled receptors, a significant future direction involves exploring novel biological targets. nih.govmdpi.com This expansion of the therapeutic landscape for indoles opens up new possibilities for treating a wider range of diseases.

One of the most promising new areas is epigenetics . Epigenetic modifications, such as DNA methylation and histone acetylation, regulate gene expression without altering the DNA sequence itself. nih.gov Aberrant epigenetic patterns are a hallmark of cancer and other diseases. frontiersin.orgnih.gov Natural indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), found in cruciferous vegetables, have been shown to modulate epigenetic processes. nih.govsci-hub.se These findings are inspiring the design of novel synthetic indole derivatives that can act as inhibitors of enzymes involved in epigenetics, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), representing a new frontier in cancer therapy. nih.govfrontiersin.org

Another emerging area is the targeting of protein-protein interactions (PPIs) . PPIs are crucial for many cellular processes, and their dysregulation is implicated in numerous diseases. While historically considered "undruggable," advances in understanding the structural basis of these interactions are making them more accessible to small molecule inhibitors. The versatile indole scaffold is being explored for its potential to disrupt key PPIs involved in cancer, such as the interaction between p53 and its negative regulator MDM2.

The continued exploration of these and other novel targets will undoubtedly expand the therapeutic applications of indole-based compounds, solidifying the indole nucleus as a perpetually valuable scaffold in the future of drug discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-1-(methylsulfonyl)-1H-indole, and how can reaction yields be improved?

- Methodological Answer : The synthesis often involves sulfonation of 4-methoxy-1H-indole using methylsulfonyl chloride under controlled conditions. Key parameters include:

- Reagent stoichiometry : A 1.2–1.5 molar excess of methylsulfonyl chloride ensures complete conversion .

- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., over-sulfonation) .

- Solvent choice : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis of the sulfonyl chloride .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity. For higher yields (>80%), ensure inert atmosphere and slow reagent addition .

Q. How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Methoxy group: δ ~3.8–3.9 ppm (singlet, 3H).

- Methylsulfonyl group: δ ~3.3 ppm (singlet, 3H).

- Indole protons: Aromatic signals between δ 6.8–7.5 ppm (doublets and multiplets) .

- ¹³C NMR : The methylsulfonyl carbon appears at δ ~44 ppm, while the methoxy carbon is near δ 55 ppm .

- IR : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-S bond) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Use ethyl acetate and water to remove polar byproducts.

- Crystallization : Recrystallize from ethanol or methanol to remove non-polar impurities (e.g., unreacted indole derivatives) .

- Chromatography : Silica gel with hexane/EtOAc (70:30 to 50:50 gradient) resolves sulfonated products from starting materials .

Advanced Research Questions

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software tools are recommended?

- Methodological Answer :

- Data collection : Use single crystals grown via slow evaporation (solvent: chloroform/hexane).

- Structure refinement : SHELXL (for small molecules) or Olex2 (for visualization) .

- Validation : Check for R-factor (<0.05), bond length accuracy (±0.01 Å), and absence of electron density outliers using PLATON .

- Example : A recent study resolved the sulfonyl group geometry (S–O bond lengths: 1.43–1.45 Å) and confirmed the indole ring planarity .

Q. How do reaction conditions influence the regioselectivity of sulfonation in indole derivatives?

- Methodological Answer :

- Steric effects : Bulky substituents at the indole 2-position direct sulfonation to the 1-position (kinetic control) .

- Electronic effects : Electron-donating groups (e.g., methoxy) activate the indole ring, favoring sulfonation at the 1-position over 3-position.

- Experimental validation : Compare HPLC traces of products under varying temperatures and catalysts. For example, BF₃·Et₂O increases sulfonation rate but may reduce regioselectivity .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR signals) for sulfonated indoles?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity.

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and rule out isotopic interference.

- DSC/TGA : Detect polymorphic forms or solvates that may distort spectral interpretations .

- Case study : A 2023 study identified a minor rotamer of the methylsulfonyl group via variable-temperature NMR, explaining anomalous δ 3.3 ppm splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.